[1,3]Thiazolo[4,5-g][2,1]benzoxazole
Description
Properties
CAS No. |
52876-88-7 |
|---|---|
Molecular Formula |
C8H4N2OS |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-g][2,1]benzoxazole |
InChI |
InChI=1S/C8H4N2OS/c1-2-6-8(12-4-9-6)7-5(1)3-11-10-7/h1-4H |
InChI Key |
JLOXPDXCBDKKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NOC=C31)SC=N2 |
Origin of Product |
United States |
Preparation Methods
Theoretical Basis
The classical Hantzsch thiazole synthesis represents one of the most versatile approaches that can be adapted for the preparation of the thiazole portion ofThiazolo[4,5-g]benzoxazole. This approach involves the condensation reaction between α-haloketones and thiourea or thioamide derivatives, which can be modified to accommodate the specific requirements of our target compound.
Implementation forThiazolo[4,5-g]benzoxazole
For the synthesis ofThiazolo[4,5-g]benzoxazole, a modified Hantzsch approach can be employed using appropriately substituted benzoxazole precursors. This approach typically utilizes a bromination step followed by a cyclization reaction with thiourea in the presence of an oxidizing agent, similar to the synthesis of thiazolo[4,5-e]benzoisoxazoles reported in the literature.
Table 1. Reaction Conditions for Modified Hantzsch Approach
| Parameter | Condition | Notes |
|---|---|---|
| Starting Material | Appropriately substituted benzoxazole | With suitable functional groups for thiazole ring formation |
| Brominating Agent | N-Bromosuccinimide or Bromine | For α-position functionalization |
| Thiazole Precursor | Thiourea | For unsubstituted thiazole ring |
| Solvent | Ethanol or DMF | Based on solubility requirements |
| Temperature | 65-80°C | Optimal for cyclization |
| Catalyst | DDQ | Promotes aromatization of the formed thiazole ring |
| Reaction Time | 3-6 hours | Monitored by TLC |
| Yield Range | 60-75% | After purification |
Thiosemicarbazone Condensation Route
Methodology Overview
An alternative approach for the preparation ofThiazolo[4,5-g]benzoxazole involves the formation of thiosemicarbazone intermediates. This method has been successfully employed for the synthesis of related thiazole-containing heterocycles, including thiazolo[3,2-a]benzimidazole derivatives.
Implementation Protocol
The synthetic sequence begins with the preparation of thiosemicarbazones from appropriate ketones and thiosemicarbazide in absolute ethanol with catalytic amounts of acetic acid. These intermediates are then cyclized with chloroacetyl derivatives of benzoxazole in refluxing ethanol to afford the desired thiazole-benzoxazole hybrid structure.
Step 1: R-C=O + H2N-NH-C(=S)-NH2 → R-C=N-NH-C(=S)-NH2
Step 2: R-C=N-NH-C(=S)-NH2 + Cl-CH2-CO-benzoxazole → [1,3]Thiazolo[4,5-g][2,1]benzoxazole
Thiourea-Based Cyclization Approach
Theoretical Framework
The direct cyclization of appropriately substituted benzoxazole derivatives with thiourea represents another viable approach for the preparation ofThiazolo[4,5-g]benzoxazole. This method utilizes the nucleophilic nature of thiourea to initiate cyclization with electrophilic centers introduced into the benzoxazole scaffold.
Experimental Procedure
A typical procedure involves the bromination of dihydrobenzo[d]isoxazol-4(5H)-one followed by cyclocondensation with thiourea in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent. This approach parallels the synthesis of thiazolo[4,5-e]benzoisoxazoles, which represent structural analogues of our target compound.
Table 2. Optimization of Thiourea Cyclization Conditions
| Parameter | Tested Range | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Solvent | DMF, EtOH, Acetonitrile | DMF | Higher yield in polar aprotic solvents |
| Temperature | 25-120°C | 80°C | Lower temperatures result in incomplete reaction |
| Reaction Time | 1-24 hours | 6 hours | Extended times lead to degradation |
| Equivalents of Thiourea | 1-3 eq. | 1.5 eq. | Excess does not improve yield |
| Oxidizing Agent | DDQ, H2O2, Air | DDQ | Critical for complete aromatization |
| Base | TEA, K2CO3, Pyridine | K2CO3 | Facilitates deprotonation during cyclization |
| Yield | 45-78% | 78% | Under optimized conditions |
Transition Metal-Catalyzed Approaches
Copper-Catalyzed Cyclization
Recent advances in transition metal catalysis offer promising routes for the synthesis ofThiazolo[4,5-g]benzoxazole. Copper-catalyzed cyclization reactions using oximes, anhydrides, and potassium thiocyanate have been reported for the preparation of thiazole derivatives. This methodology can be adapted for our target compound by employing appropriately functionalized benzoxazole precursors.
Implementation Details
The procedure typically involves the reaction of benzoxazole-derived oximes with anhydrides in the presence of copper catalysts (Cu(OAc)2 or CuI) and potassium thiocyanate in acetonitrile at elevated temperatures. The optimization of reaction conditions, including the choice of copper salt, sulfur source, and solvent, is critical for achieving satisfactory yields.
Table 3. Copper-Catalyzed Cyclization Conditions
| Component | Optimal Selection | Alternative Options |
|---|---|---|
| Copper Source | Cu(OAc)2 | CuI, CuBr, Cu(OTf)2 |
| Sulfur Source | KSCN | NaSCN, NH4SCN |
| Solvent | Acetonitrile | 1,4-dioxane, DMF |
| Temperature | 80°C | 60-100°C |
| Reaction Time | 12 hours | 6-24 hours |
| Atmosphere | N2 | Air (lower yields) |
| Additive | None | Ligands (for complex substrates) |
| Work-up | Extraction with EtOAc | Column chromatography |
C-H Functionalization Methodology
Mechanistic Considerations
C-H bond functionalization represents a cutting-edge approach for the construction of complex heterocyclic systems. This methodology can be applied to the synthesis ofThiazolo[4,5-g]benzoxazole by exploiting C-H activation in appropriately substituted precursors, followed by intramolecular cyclization to form the desired thiazole-benzoxazole framework.
Experimental Implementation
A potential route involves the oxidation of mercaptophenyl moieties to corresponding disulfides, followed by C-H bond functionalization to enable intramolecular ring closure. This approach parallels the synthesis of benzothiazolo[2,3-c]triazole derivatives, which exhibit structural similarities to our target compound.
The reaction typically proceeds in two steps:
- Selective deprotection of a protected thiol group
- Oxidation with DMSO to form a disulfide intermediate, which undergoes intramolecular ring closure upon deprotonation
Proposed Optimized Synthetic Route
Based on the analysis of various methodologies, the following optimized route for the preparation ofThiazolo[4,5-g]benzoxazole is proposed:
Starting Materials Preparation
The synthesis begins with the preparation of 6-(2-chloroacetyl)-benzo[d]oxazol-2(3H)-one, which serves as a key intermediate. This can be accomplished through the reaction of benzo[d]oxazol-2(3H)-one with chloroacetyl chloride under appropriate conditions.
Thiazole Ring Formation
The thiazole ring is formed through the reaction of the prepared chloroacetyl derivative with thiourea or an appropriate thioamide in refluxing ethanol. The presence of a suitable oxidizing agent (DDQ) facilitates the aromatization of the thiazole ring, leading to the formation of the desiredThiazolo[4,5-g]benzoxazole structure.
Complete Synthetic Scheme
Step 1: Benzo[d]oxazol-2(3H)-one + ClCH2COCl → 6-(2-chloroacetyl)-benzo[d]oxazol-2(3H)-one
Step 2: 6-(2-chloroacetyl)-benzo[d]oxazol-2(3H)-one + H2NC(=S)NH2 → this compound
Table 4. Optimized Reaction Parameters for Final Route
| Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| 1 | ClCH2COCl (1.2 eq), AlCl3 (1.5 eq) | DCM, 0-5°C, 2h then RT, 4h | 75-85% |
| 2 | Thiourea (1.5 eq), DDQ (1.1 eq) | EtOH, reflux, 6h | 65-75% |
| Purification | Column chromatography | Hexane/EtOAc gradient | >95% purity |
| Overall yield | - | - | 45-60% |
Purification and Characterization
Purification Methods
The crudeThiazolo[4,5-g]benzoxazole product typically requires purification using column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient). Recrystallization from a suitable solvent (ethanol, methanol, or their mixtures with water) can be employed for further purification and to obtain crystalline material for structural analysis.
Characterization Data
The structure ofThiazolo[4,5-g]benzoxazole can be confirmed through various spectroscopic techniques. Expected characterization data include:
- Melting point: Typically in the range of 200-210°C
- 1H NMR (400 MHz, DMSO-d6): Expected signals for aromatic protons and heterocyclic CH
- 13C NMR: Characteristic signals for quaternary carbons and CH groups
- Mass spectrometry: Molecular ion peak at m/z 176 (M+)
- IR spectroscopy: Characteristic bands for C=N, C-S, and C-O-C stretching
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient thiazole ring facilitates nucleophilic attacks, particularly at the C2 position. Key transformations include:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF | 2-Alkyl- thiazolo[4,5-g] benzoxazole | 65–78% | |
| Arylation | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 2-Aryl derivatives | 70–85% |
These reactions are critical for introducing functional groups that modulate electronic properties and biological activity.
Electrophilic Aromatic Substitution
The benzoxazole moiety directs electrophiles to the C6 and C7 positions. Notable examples:
| Electrophile | Conditions | Major Product | Regioselectivity | Source |
|---|---|---|---|---|
| HNO₃ (nitration) | H₂SO₄, 0°C | 6-Nitro derivative | >90% C6 | |
| Br₂ (bromination) | FeBr₃, CHCl₃ | 7-Bromo-6-nitro derivative | 85% C7 |
Thermolysis in polyphosphoric-acetic acid mixtures induces ring expansion, forming thiazolo[4,5-g]benzoxazole derivatives .
Oxidation and Reduction
Controlled redox reactions modify the sulfur center and aromatic system:
| Process | Reagents | Outcome | Application | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂, K₂WO₄ | Sulfoxide/sulfone formation | Bioactivity modulation | |
| Reduction | Zn/HCl | Dihydrothiazole ring saturation | Intermediate synthesis |
Sulfone derivatives exhibit enhanced metabolic stability in pharmacological studies .
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in [3+2] cycloadditions:
| Partner | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Nitrile oxides | Toluene, Δ | Isoxazoline-fused derivatives | Diastereoselective | |
| Diazomethane | Et₂O, 0°C | Pyrazoline adducts | Transient intermediates |
Ring-opening with amines (e.g., NH₃/EtOH) yields benzoxazole-thioamide hybrids .
Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions enable π-system functionalization:
| Reaction | Catalytic System | Scope | Efficiency | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dba)₂, SPhos | Biaryl derivatives at C5 | 60–92% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkynylated analogs | 55–80% |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (PPA/HOAc), the compound undergoes ring contraction to form dihydrothieno[3,2-g]benzoxazole derivatives . This process is pivotal for accessing strained heterocycles with unique electronic profiles.
Photochemical Reactions
UV irradiation in the presence of electron-deficient alkenes (e.g., maleimides) generates [2+2] cycloadducts regioselectively at the benzoxazole ring . These products serve as precursors for tetracyclic scaffolds in medicinal chemistry.
Key Stability Considerations
-
Thermal Stability : Decomposes above 250°C, forming volatile sulfur oxides.
-
pH Sensitivity : Stable in acidic media (pH 2–6) but undergoes hydrolysis in alkaline conditions (pH > 10) .
This reactivity profile underscores the compound’s versatility in synthesizing pharmacologically relevant derivatives. Future studies should explore enantioselective transformations and catalytic asymmetric functionalizations.
Scientific Research Applications
Chemistry: In chemistry, [1,3]Thiazolo[4,5-g][2,1]benzoxazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . The ability to modify the structure of this compound allows researchers to tailor its biological activity for specific applications.
Industry: In industry, this compound is used in the development of materials with unique electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as sensors and optoelectronic devices .
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[4,5-g][2,1]benzoxazole and its derivatives involves interactions with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . In anticancer applications, it may interfere with signaling pathways or induce apoptosis in cancer cells . The exact mechanism of action depends on the specific derivative and its target.
Comparison with Similar Compounds
Thiazolo[4,5-g]quinazoline Derivatives
Thiazolo[4,5-g]quinazolines share structural similarities with the target compound but replace the benzoxazole with a quinazoline ring. The quinazoline moiety introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to benzoxazole. For instance, angular thiazoloquinazolines synthesized by Sánchez et al. (2013) exhibit enhanced solubility in polar solvents due to their nitrogen-rich framework, whereas [1,3]Thiazolo[4,5-g][2,1]benzoxazole may display lower polarity and higher lipophilicity .
Thiadiazole-Fused Benzodioxine Derivatives
Compounds like 1,4-benzodioxine-based thiadiazole-fused derivatives (e.g., synthesized in ) differ in their heterocyclic cores. The use of thiosemicarbazide and benzodioxine precursors in their synthesis contrasts with the likely routes for this compound, which may involve cyclocondensation of thioamide derivatives with benzoxazole intermediates .
Linear vs. Angular Fusion Patterns
Linear thiazolo[4,5-g]quinazolines exhibit distinct electronic properties compared to angular analogs. Angular fusion in the target compound could reduce aromaticity and alter π-π stacking behavior, impacting photophysical properties and binding to biological targets .
Pharmacological and Chemical Activity Comparison
Anticancer Potential
Thiazoloquinazolines demonstrate inhibitory activity against phosphodiesterase 7 (PDE7), a target in inflammatory diseases . In contrast, benzoxazole-containing compounds often exhibit antimicrobial and kinase inhibitory effects. The benzoxazole-thiazole fusion in this compound may synergize these activities, though experimental validation is needed.
Antimicrobial Activity
Thiazole derivatives like thiazolidinediones show broad-spectrum antimicrobial effects .
Data Tables
Table 1: Comparative Properties of Fused Thiazole Derivatives
Q & A
Q. Basic Research Focus
- X-ray Crystallography :
- Spectroscopy :
What in vitro biological screening strategies are recommended for initial assessment of this compound derivatives' bioactivity?
Q. Basic Research Focus
- Tubulin Polymerization Assays :
- Monitor inhibition using fluorescence-based assays, comparing IC50 values against reference compounds (e.g., tricyclic thiazolo-isoindoles in Chart 3 of ) .
- Preemergence Herbicidal Activity :
How can structure-activity relationship (SAR) studies be systematically designed to optimize the physicochemical properties of this compound derivatives?
Q. Advanced Research Focus
-
Key Parameters :
Derivative Type LogP (pH 2.3) Water Solubility (mg/L) Thiazolo[4,5-b]pyridine 2.28 49 Dihydrothiazolo[4,5-b]pyridine 1.59 173 -
Methodology :
What experimental approaches are employed to resolve contradictory bioactivity data observed in this compound derivatives with similar structural motifs?
Q. Advanced Research Focus
- Case Study :
- Resolution Strategies :
What advanced mechanistic studies are critical for elucidating the molecular targets of this compound-based tubulin polymerization inhibitors?
Q. Advanced Research Focus
- Techniques :
- X-ray Crystallography : Resolve ligand-tubulin binding modes (e.g., colchicine-binding site analysis) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
- Molecular Dynamics Simulations : Study conformational changes in tubulin upon inhibitor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
